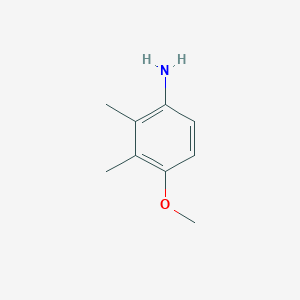

4-Methoxy-2,3-dimethylaniline

Overview

Description

4-Methoxy-2,3-dimethylaniline is a chemical compound with the molecular formula C9H13NO. It has a molecular weight of 151.20600 and a density of 1.02g/cm3 . It is also known by other synonyms such as Benzenamine,4-methoxy-2,3-dimethyl and 2,3-dimethyl-4-methoxyaniline .

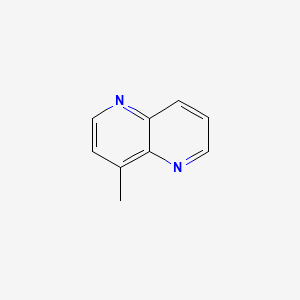

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with two methyl groups, a methoxy group, and an amine group . The exact mass of the molecule is 151.10000 .Physical and Chemical Properties Analysis

This compound has a boiling point of 265.401ºC at 760 mmHg and a flash point of 119.715ºC . The compound is also characterized by a LogP value of 2.47540 and an index of refraction of 1.544 .Scientific Research Applications

Photoreactions in Methanol

Research conducted by Bader and Hansen (1979) explored the photoreactions of various derivatives of 4-methoxy-2,3-dimethylaniline in methanol. They discovered that irradiating 4-allylated 2,6-dimethylaniline with a high-pressure mercury lamp yielded multiple products, including 4-(2′-methoxypropyl)-2,6-dimethylaniline. This study provides insights into the behavior of this compound under specific photoreaction conditions (Bader & Hansen, 1979).

Molecular Structures in Schiff Bases

Ajibade and Andrew (2021) reported on the molecular structures of compounds synthesized via Schiff bases reduction, including 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline. This research contributes to understanding the applications of this compound in the synthesis of complex molecular structures (Ajibade & Andrew, 2021).

Radical Arylation in Benzene Synthesis

Crich and Rumthao (2004) discussed the synthesis of carbazomycin B by radical arylation of benzene, involving this compound. This study highlights the role of this compound in complex organic syntheses, particularly in the formation of compounds like carbazomycin B (Crich & Rumthao, 2004).

Oxidative Mannich Reactions

Ratnikov and Doyle (2013) investigated the mechanisms of oxidative Mannich reactions involving this compound. Their research provides a deeper understanding of how this compound behaves in specific chemical reactions, particularly in the presence of tert-butyl hydroperoxide (Ratnikov & Doyle, 2013).

Amine Oxidation Studies

Smith et al. (1984) conducted a study on amine oxidation, specifically focusing on NN-dimethylaniline N-oxides and their reactions in strong acids. Their findings provide insight into the chemical behavior of this compound in oxidative environments (Smith et al., 1984).

Future Directions

Future research directions could involve exploring the potential applications of 4-Methoxy-2,3-dimethylaniline in various industries, given its structural similarity to compounds used in the dye and pharmaceutical industries . Additionally, further studies could investigate its environmental impact and degradation mechanisms .

Properties

IUPAC Name |

4-methoxy-2,3-dimethylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-6-7(2)9(11-3)5-4-8(6)10/h4-5H,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAQCNWWPXWOMAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80454926 | |

| Record name | 4-Methoxy-2,3-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80454926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77375-19-0 | |

| Record name | 4-Methoxy-2,3-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80454926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

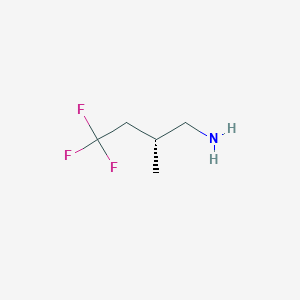

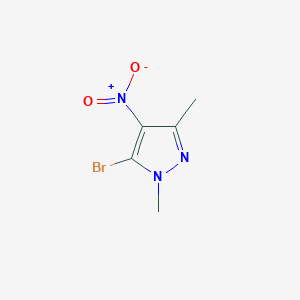

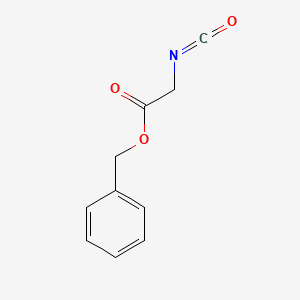

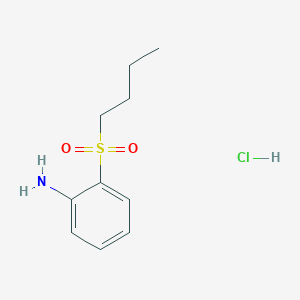

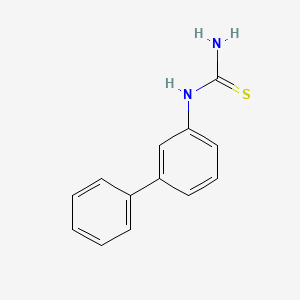

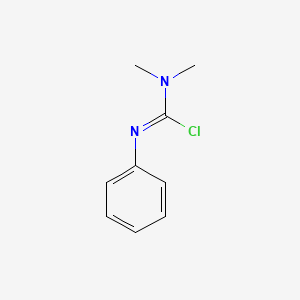

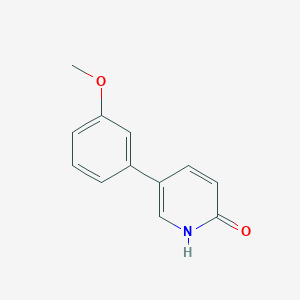

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.